molecular formula C24H29ClN4O3 B6482956 N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 921924-05-2

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No. B6482956
CAS RN: 921924-05-2
M. Wt: 457.0 g/mol
InChI Key: PXZPTWDGJWQZJU-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H29ClN4O3 and its molecular weight is 457.0 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is 456.1928185 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

F2291-0599, also known as Minzasolmin , is a fascinating compound with a unique mechanism of action. Here’s an overview of its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary target of F2291-0599 is alpha-synuclein , a protein that plays a significant role in the pathogenesis of neurodegenerative disorders such as Parkinson’s disease, dementia with Lewy bodies, and multiple-system atrophy .

Mode of Action

F2291-0599 is a small-molecule alpha-synuclein aggregation inhibitor . It interacts with the C-terminal domain of alpha-synuclein, preventing it from binding to membranes and oligomerizing there . This interaction increases the protein’s flexibility, impairs its embedding into the membrane, interferes with fibril growth and toxic pore formation, and promotes the release of synuclein monomers in their soluble, random coil form .

Biochemical Pathways

The inhibition of alpha-synuclein aggregation by F2291-0599 affects the biochemical pathways associated with the protein’s normal and pathological functions. By preventing the formation of toxic alpha-synuclein aggregates, F2291-0599 can potentially alleviate the neurodegenerative processes associated with disorders like Parkinson’s disease .

Result of Action

In preclinical studies, F2291-0599 has shown promising results. It reduced alpha-synuclein aggregation in vitro and in alpha-synuclein transgenic mouse models, where it also normalized neural and inflammatory markers, and ameliorated motor deficits . In vivo imaging showed a reduction in cortical synaptic alpha-synuclein within one hour of dosing in the mice .

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O3/c1-28-12-9-17-13-16(5-7-20(17)28)21(29-10-3-4-11-29)15-26-23(30)24(31)27-19-14-18(25)6-8-22(19)32-2/h5-8,13-14,21H,3-4,9-12,15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZPTWDGJWQZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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